molecular formula C18H9ClN2O2 B427583 7-chloro-2,13-dioxa-4,11-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5(10),6,8,11,14,16,18,20-decaene

7-chloro-2,13-dioxa-4,11-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5(10),6,8,11,14,16,18,20-decaene

Cat. No.: B427583
M. Wt: 320.7g/mol
InChI Key: QHAGNAXCPDYHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloronaphtho[2’,3’:5,6][1,4]dioxino[2,3-b]quinoxaline is a complex organic compound with a unique structure that combines elements of naphthalene, dioxin, and quinoxaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronaphtho[2’,3’:5,6][1,4]dioxino[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve efficient and cost-effective production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloronaphtho[2’,3’:5,6][1,4]dioxino[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Chloronaphtho[2’,3’:5,6][1,4]dioxino[2,3-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloronaphtho[2’,3’:5,6][1,4]dioxino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinoxalines: Compounds with similar quinoxaline and naphthalene structures.

    Dioxinoquinoxalines: Compounds with dioxin and quinoxaline structures.

Uniqueness

2-Chloronaphtho[2’,3’:5,6][1,4]dioxino[2,3-b]quinoxaline is unique due to its combination of structural elements from naphthalene, dioxin, and quinoxaline. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H9ClN2O2

Molecular Weight

320.7g/mol

IUPAC Name

7-chloro-2,13-dioxa-4,11-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5(10),6,8,11,14,16,18,20-decaene

InChI

InChI=1S/C18H9ClN2O2/c19-12-5-6-13-14(9-12)21-18-17(20-13)22-15-7-10-3-1-2-4-11(10)8-16(15)23-18/h1-9H

InChI Key

QHAGNAXCPDYHFZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)OC4=NC5=C(C=C(C=C5)Cl)N=C4O3

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)OC4=NC5=C(C=C(C=C5)Cl)N=C4O3

Origin of Product

United States

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